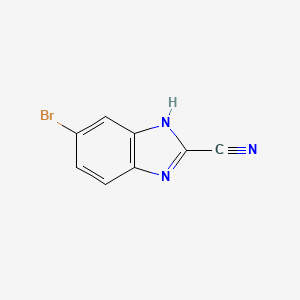

5-Bromo-2-cyano-1H-benzimidazole

説明

BenchChem offers high-quality 5-Bromo-2-cyano-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyano-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRYHINISTNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis of the nitrile group in 5-Bromo-2-cyano-1H-benzimidazole

Application Note: Precision Hydrolysis of the Nitrile Group in 5-Bromo-2-cyano-1H-benzimidazole

Executive Summary & Mechanistic Insight

The hydrolysis of 5-Bromo-2-cyano-1H-benzimidazole (Compound 1 ) is a deceptive transformation. While nitrile hydrolysis is a textbook reaction, the benzimidazole scaffold introduces specific electronic and steric challenges that demand a tailored approach.

The Core Challenge: Decarboxylation. Benzimidazole-2-carboxylic acids are inherently unstable. The electron-withdrawing nature of the imine nitrogen at the 3-position facilitates decarboxylation upon heating, often occurring at temperatures as low as 80–100°C in acidic media. Standard vigorous acid hydrolysis (e.g., 6M HCl, reflux) frequently results in 5-bromo-1H-benzimidazole (the decarboxylated byproduct) rather than the desired carboxylic acid.

The Solution: To preserve the carboxylate motif and the bromine substituent, we utilize two kinetically controlled pathways:

-

The Pinner Reaction (Acidic): A low-temperature conversion to the imidate ester, followed by mild hydrolysis.

-

The Radziszewski Reaction (Basic/Oxidative): The use of hydrogen peroxide to rapidly generate the carboxamide, which can be further hydrolyzed under controlled conditions.

Reaction Pathways & Logic

The following Graphviz diagram illustrates the critical decision points in the hydrolysis workflow.

Figure 1: Strategic pathways for nitrile hydrolysis avoiding thermal decarboxylation.

Detailed Experimental Protocols

Protocol A: The Pinner Synthesis (Target: Methyl Ester/Acid)

Best for: Generating the carboxylic acid methylester or the free acid with high purity.

Reagents:

-

5-Bromo-2-cyano-1H-benzimidazole (1.0 eq)

-

Anhydrous Methanol (Solvent)

-

HCl gas (generated in situ or from cylinder) or Acetyl Chloride (to generate anhydrous HCl)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl2) and a gas inlet. Maintain strictly anhydrous conditions.

-

Solvation: Suspend the nitrile (10 mmol) in anhydrous methanol (50 mL). Cool the mixture to 0°C in an ice/salt bath.

-

Acidification (Pinner Salt Formation): Bubble dry HCl gas into the solution for 30–45 minutes until saturation. Alternative: Add Acetyl Chloride (3.0 eq) dropwise to the methanol at 0°C (exothermic!) to generate anhydrous HCl in situ.

-

Incubation: Seal the flask and store at 4°C for 18–24 hours . A precipitate (the imidate hydrochloride salt) may form.[1][2]

-

Hydrolysis to Ester: Pour the reaction mixture into ice-cold water (100 mL). Stir vigorously for 1 hour. The imidate hydrolyzes to the methyl ester.

-

Isolation: Neutralize carefully with solid NaHCO3 to pH 7–8. The methyl ester typically precipitates. Filter, wash with cold water, and dry.

-

Checkpoint: If the free acid is required, treat the isolated ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 4 hours, then acidify to pH 3 with 1M HCl at 0°C .

-

Expert Insight: Do not heat the acidic methanol solution. Heating will drive the formation of the orthoester or cause premature decarboxylation.

Protocol B: The Radziszewski Reaction (Target: Carboxamide)

Best for: Stopping at the amide stage or mild conversion to acid without acid catalysis.

Reagents:

-

5-Bromo-2-cyano-1H-benzimidazole (1.0 eq)

-

Hydrogen Peroxide (30% w/v, 5.0 eq)

-

Sodium Hydroxide (6M solution, 1.2 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitrile (10 mmol) in Ethanol (30 mL). Add 6M NaOH (2.0 mL) dropwise. The solution may turn slightly yellow due to deprotonation of the benzimidazole NH.

-

Oxidation: Cool to 10–15°C . Add 30% H2O2 (5 mL) dropwise over 20 minutes. The reaction is exothermic; monitor internal temperature to keep it < 40°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The amide is significantly more polar than the nitrile.

-

Quench & Isolation: Add saturated sodium thiosulfate solution (10 mL) to quench excess peroxide (test with starch-iodide paper).

-

Precipitation: Concentrate the ethanol under reduced pressure (do not dryness). Dilute with water (50 mL). The 5-bromo-1H-benzimidazole-2-carboxamide will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation

Table 1: Expected Analytical Signatures

| Compound | IR (cm⁻¹) | ¹H NMR (DMSO-d₆) Key Signals | Mass Spec (ESI+) |

| Nitrile (Start) | 2230 (C≡N) | δ 7.5–8.0 (Ar-H), No amide/acid H | [M+H]⁺ 222/224 |

| Amide (Interm.) | 1680 (C=O), 3100-3400 (NH₂) | δ 7.6 (br s, 1H), 8.1 (br s, 1H) (CONH₂) | [M+H]⁺ 240/242 |

| Carboxylic Acid | 1710 (C=O), 2500-3000 (OH) | δ 13.5 (br s, COOH) | [M+H]⁺ 241/243 |

| Decarboxylated | No C=O or C≡N | δ 8.2–8.4 (s, 1H, C2-H) | [M+H]⁺ 197/199 |

Critical Analytical Note: In the ¹H NMR of the decarboxylated byproduct (5-bromo-1H-benzimidazole), a distinct singlet appears around 8.2–8.4 ppm corresponding to the proton at the C2 position. If this peak is observed, your hydrolysis conditions were too harsh (thermal decarboxylation occurred).

Safety & Handling

-

Cyanide Risks: While the nitrile group is covalently bonded, hydrolysis under basic conditions can theoretically release trace cyanide if the ring degrades. Treat all waste streams with bleach (sodium hypochlorite) before disposal.

-

Peroxide Safety: In Protocol B, never concentrate the reaction mixture to dryness if excess peroxide is present. Always quench with thiosulfate first.

-

Amphoteric Nature: The product is an amino acid analog (benzimidazole NH is basic/acidic, COOH is acidic). Isoelectric precipitation is key for high yield. The isoelectric point is typically around pH 3–4.

References

-

Synthesis of Benzimidazole-2-carboxylic acids

-

Pinner Reaction Mechanism & Conditions

-

Decarboxylation of Heterocyclic Acids

-

General Nitrile Hydrolysis (Acid/Base)

- Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Source:Chemistry Steps, 2021.

-

URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-cyano-1H-benzimidazole

Abstract

This guide provides a comprehensive protocol for the rapid and efficient synthesis of 5-Bromo-2-cyano-1H-benzimidazole, a valuable scaffold in medicinal chemistry and drug development.[1][2] Leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol with optimization parameters, and outline critical safety considerations for operating a microwave reactor with hazardous reagents. This document is intended for researchers, scientists, and professionals in drug development seeking to streamline the synthesis of privileged heterocyclic structures.

Foundational Principles: The Synergy of Benzimidazoles and Microwave Synthesis

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, an aromatic bicyclic heterocycle, is a cornerstone in drug discovery.[5] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][] This versatility has led to the development of numerous FDA-approved drugs for applications including antiulcer (Omeprazole), anthelmintic (Albendazole), and antihistaminic therapies.[1] The 5-bromo and 2-cyano substituents on the benzimidazole core serve as critical functional handles for further molecular elaboration, making this specific derivative a highly sought-after building block for creating novel therapeutic candidates.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Traditional methods for benzimidazole synthesis often require harsh acidic conditions, high temperatures, and prolonged reaction times.[5][7] Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[8] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation employs dielectric heating. Polar molecules within the reaction mixture align with the rapidly oscillating electric field, generating intense internal heat efficiently and uniformly.[8][9] This process, often conducted in sealed vessels, allows solvents to be superheated far above their atmospheric boiling points, leading to dramatic acceleration of reaction rates—often reducing multi-hour reflux reactions to mere minutes.[10][11] The result is a faster, cleaner, and more energy-efficient synthesis.[12][13]

Reaction Mechanism and Pathway

The synthesis proceeds via a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a suitable cyanating agent, such as the highly electrophilic cyanogen bromide.

The proposed mechanism involves two key stages:

-

Initial Nucleophilic Attack: One of the amino groups of the 4-bromo-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This forms an N-cyano intermediate and releases hydrogen bromide.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the nitrile carbon. This ring-closing step, followed by tautomerization, yields the stable aromatic 5-Bromo-2-cyano-1H-benzimidazole.

The entire process is significantly accelerated by the high temperatures rapidly achieved under microwave irradiation.

Caption: Proposed reaction mechanism for the formation of 5-Bromo-2-cyano-1H-benzimidazole.

Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 4-bromo-1,2-phenylenediamine | ≥98% | Standard chemical supplier |

| Cyanogen bromide (5M in ACN) | Synthesis grade | Standard chemical supplier |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard chemical supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier |

| Hexanes | ACS Grade | Standard chemical supplier |

| Saturated Sodium Bicarbonate | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade | Standard chemical supplier |

| Silica Gel | 230-400 mesh | Standard chemical supplier |

| Equipment | Specification |

| Microwave Reactor | Single-mode, equipped with pressure and IR temperature sensors |

| Microwave Process Vial | 10 mL, with snap cap and septum |

| Magnetic Stir Bar | Teflon-coated, appropriate size for vial |

| Rotary Evaporator | Standard laboratory model |

| Chromatography Column | Standard laboratory glassware |

| TLC Plates | Silica gel 60 F254 |

CRITICAL SAFETY PRECAUTIONS

-

Cyanogen Bromide is EXTREMELY TOXIC and VOLATILE. It is fatal if inhaled or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

Microwave reactions in sealed vessels generate high internal pressures. [11] Never exceed the recommended volume for the reaction vial (typically 1/3 to 1/2 of the total volume). Always use vials and caps designed specifically for the microwave reactor in use.[14]

-

Ensure the microwave reactor's safety interlocks are functional. Do not use a domestic microwave oven.[9][14]

-

Allow the reaction vial to cool completely to below the solvent's boiling point (e.g., < 50 °C) before opening to prevent violent depressurization.[11]

-

Have a quench solution (e.g., a mixture of NaOH and bleach) readily available to neutralize cyanogen bromide in case of a spill.

Step-by-Step Synthesis Workflow

-

Reagent Preparation:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (187 mg, 1.0 mmol).

-

Add 3 mL of anhydrous ethanol to the vial.

-

In a certified chemical fume hood, carefully add cyanogen bromide solution (0.22 mL of 5M solution in acetonitrile, 1.1 mmol, 1.1 equivalents).

-

-

Microwave Reaction:

-

Securely seal the vial with the appropriate cap.

-

Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C (Ramp time: 2 min)

-

Hold Time: 15 min

-

Power: 300 W (max)

-

Stirring: High

-

Pressure: Monitor (typically will be between 100-150 psi)

-

-

Initiate the microwave program.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the vial to cool to < 50 °C using the instrument's compressed air cooling system.

-

Carefully uncap the vial in the fume hood.

-

Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize HBr) and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes).

-

Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield 5-Bromo-2-cyano-1H-benzimidazole as a solid.

-

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring.[15] The N-H proton of the imidazole ring will appear as a broad singlet further downfield.

-

Mass Spectrometry: Will confirm the molecular weight of the product (C₈H₄BrN₃, MW: 222.04 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.

Results and Discussion: The Rationale Behind the Protocol

This microwave-assisted protocol provides a robust and reproducible method for synthesizing 5-Bromo-2-cyano-1H-benzimidazole. The choices of reaction parameters are grounded in established principles of MAOS to maximize efficiency and yield.

| Parameter | Condition | Rationale / Discussion |

| Temperature | 120 °C | This temperature is well above the boiling point of ethanol (78 °C), enabling a significant rate acceleration that is only possible in a sealed microwave vial.[10] It provides sufficient thermal energy for the cyclization to proceed rapidly without causing significant degradation of the starting materials or product. |

| Time | 15 minutes | Compared to conventional reflux methods which can take several hours, a 15-minute hold time is typically sufficient for the reaction to reach completion under microwave irradiation.[4][16] Reaction progress can be monitored by running shorter test reactions (e.g., 5, 10, 15 min) and analyzing by TLC. |

| Solvent | Ethanol | Ethanol is a polar protic solvent that absorbs microwave energy efficiently. It is also a relatively green and easily removable solvent. Other polar solvents like DMF or NMP could be used but present greater challenges in removal. |

| Pressure | Monitored | While not a set parameter, monitoring the internal pressure is a critical safety and diagnostic tool. A rapid pressure increase can indicate a highly exothermic or runaway reaction, prompting a safety shutdown by the instrument.[14] |

Expected Outcome: Following this protocol, typical yields for the purified product are expected to be in the range of 75-90% . The high selectivity of the microwave-assisted reaction often results in a cleaner crude product, simplifying the subsequent purification process.[17][18]

Conclusion

This application note details an optimized, microwave-assisted method for the synthesis of 5-Bromo-2-cyano-1H-benzimidazole. By harnessing the power of microwave irradiation, this protocol offers a dramatic improvement in efficiency, reducing reaction times from hours to minutes while providing high yields. The provided step-by-step guide, coupled with an explanation of the underlying scientific principles and critical safety measures, equips researchers with a reliable and scalable method for producing this key intermediate, thereby accelerating research and development in medicinal chemistry.

References

-

Preprints.org. (2022, February 10). Highly efficient synthesis of benzimidazoles using microwave irradiation.[Link]

-

Omics. (2025, January 22). Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. Journal of Molecular and Pharmaceutical Organic Process Research. [Link]

-

MDPI. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]

-

Asian Journal of Chemistry. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.[Link]

-

PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis.[Link]

-

Bentham Science. (2024, October 1). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach.[Link]

-

PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[Link]

-

Organic Syntheses. Organic Syntheses Procedure.[Link]

-

Organic Chemistry Portal. Microwave Synthesis.[Link]

-

JOCPR. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review.[Link]

-

Semantic Scholar. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013).[Link]

-

Taylor & Francis Online. (2013, January 18). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity.[Link]

-

PubMed. (2014, February 15). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity.[Link]

-

ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.[Link]

-

PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...[Link]

-

ResearchGate. (2022). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation.[Link]

-

Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.[Link]

-

Semantic Scholar. (2002, January 1). MICROWAVE IRRADIATION SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES USING PPA AS A CATALYST UNDER SOLVENT-FREE CONDITIONS.[Link]

-

Preprints.org. (2022, February 9). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation[v1].[Link]

-

ijarsct. (2025, March 15). Synthesis of Benzimidazole Derivatives: Microwave Approach review.[Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[Link]

-

MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.[Link]

-

Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHESIS OF SOME NOVEL BENZIMIDAZOLE COMPOUNDS CONTAINING OXADIAZOLE MOIETY.[Link]

-

International Journal of Pharmaceutical Sciences and Research. AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS.[Link]

- Google Patents. WO2001077083A1 - Process for preparing substituted benzimidazole compounds.

-

ijpsr.com. (2024, September 17). Green Synthesis Of Benzimidazole Analogues: An Overview.[Link]

-

PubChem. 5-bromo-1h-benzimidazole-2-carboxylic acid.[Link]

-

ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives.[Link]

-

Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.[Link]

-

RSC Publishing. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.[Link]

-

ResearchGate. (2017, June 12). (PDF) Synthesis of Benzo[16][18]imidazo[1,2- c ]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization.[Link]

-

PMC. (2008, September 24). Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides.[Link]

-

PMC. Synthesis of Benzo[16][18]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization.[Link]

-

MDPI. (2020, April 24). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.[Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

PMC. Microwave-assisted multicomponent reaction in water leading to highly regioselective formation of benzo[f]azulen-1-ones.[Link]

-

Frontiers. (2021, March 30). A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields.[Link]

-

MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[16][18]imidazo[1,2-d][3][12][16]triazine Derivatives.[Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jocpr.com [jocpr.com]

- 9. Microwave Synthesis [organic-chemistry.org]

- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. preprints.org [preprints.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

- 15. benchchem.com [benchchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. mdpi.com [mdpi.com]

- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Bromo-2-cyano-1H-benzimidazole in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic deployment of 5-Bromo-2-cyano-1H-benzimidazole as a high-value scaffold for Fragment-Based Drug Discovery (FBDD), specifically targeting cysteine proteases via reversible covalent inhibition.

Executive Summary & Strategic Profile

5-Bromo-2-cyano-1H-benzimidazole (CAS: varies by tautomer) represents a "privileged structure" in modern medicinal chemistry, offering a dual-modality platform for drug design. Unlike inert scaffolds, this fragment contains two distinct, chemically orthogonal reactive handles that allow for rapid library generation and mechanism-based targeting.

The "Dual-Handle" Advantage

-

Handle A (C5-Bromine): A robust site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold and optimize non-covalent binding interactions (selectivity).

-

Handle B (C2-Nitrile): An electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic cysteine residues (e.g., in Cathepsin K, L, S, or viral proteases), generating a thioimidate adduct.

Chemical Profile

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Weight | ~222.04 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| H-Bond Donors | 1 (NH) | Critical for active site anchoring; acidic (pKa ~8-9). |

| H-Bond Acceptors | 2 (N3, CN) | The nitrile is a weak acceptor but a strong electrophile. |

| Electronic State | Electron-deficient | The 2-cyano group significantly increases the acidity of the NH, affecting solubility and permeability. |

Synthetic Access & Handling[1]

While often commercially available, high-purity synthesis is required for scale-up.

Recommended Synthetic Route:

-

Starting Material: 4-Bromo-1,2-diaminobenzene.[1]

-

Cyclization: Reaction with methyl 2,2,2-trichloroacetimidate in AcOH to form the 2-trichloromethyl intermediate.

-

Ammonolysis/Dehydration: Treatment with NH3 (liq) or dehydration of the corresponding 2-carboxamide using POCl3/imidazole.

Storage Protocol:

-

Store at -20°C under inert atmosphere (Argon).

-

Caution: The 2-cyano group is susceptible to hydrolysis under strongly acidic or basic aqueous conditions (forming the amide). Avoid prolonged exposure to moisture.

Functionalization Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The 5-bromo-1H-benzimidazole core exists as a tautomeric mixture (5-Br vs. 6-Br). Direct alkylation yields a mixture of 1,5- and 1,6-regioisomers, which are difficult to separate.

Optimized Procedure (Mitsunobu Conditions): This method often provides better regiocontrol than simple alkyl halide substitution.

-

Reagents: 5-Bromo-2-cyano-1H-benzimidazole (1.0 eq), Alcohol (R-OH, 1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq).

-

Solvent: Anhydrous THF (0.1 M).

-

Step-by-Step:

-

Dissolve benzimidazole, alcohol, and PPh3 in THF under N2.

-

Cool to 0°C.

-

Add DIAD dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then warm to RT overnight.

-

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

-

Note: The 1,6-isomer (sterically less hindered N) is typically the major product, but rigorous NMR (NOESY) characterization is required to distinguish the 1,5-Br from the 1,6-Br isomer.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Strategy: Utilize the C5-Bromine to attach an aryl/heteroaryl "tail" that fits the S2/S3 pockets of the target enzyme.

Conditions (Microwave Assisted):

-

Reagents: N-Alkylated 5-bromo-2-cyano-benzimidazole (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).

-

Solvent: Dioxane:Water (4:1).

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine reactants in a microwave vial.

-

Heat at 100°C for 1 hour (or 80°C oil bath for 12 hours).

-

Critical Step: The nitrile group is stable under these mild basic conditions, but avoid strong hydroxide bases (NaOH/KOH) which may hydrolyze the nitrile to the amide.

-

Mechanism of Action: Cysteine Targeting

The primary utility of this fragment is its ability to act as a Reversible Covalent Inhibitor .

The "Warhead" Mechanism

Upon binding to the enzyme active site, the catalytic cysteine thiolate attacks the nitrile carbon. Unlike irreversible acrylamides (which form stable thioethers), the nitrile forms a Thioimidate adduct. This reaction is reversible, reducing the risk of permanent off-target haptenization (immunogenicity).

Visualization: Pathway of Inhibition

The following diagram illustrates the synthetic workflow and the biological mechanism of action.

Caption: Workflow transforming the 5-bromo-2-cyano fragment into a bioactive lead, showing the reversible covalent cycle with cysteine proteases.

Validation Assay: Determining Covalent Reversibility

To confirm the 2-cyano group is acting as a reversible warhead rather than a non-specific alkylator, perform the following Jump-Dilution Assay .

Protocol:

-

Incubation: Incubate the enzyme (e.g., Cathepsin L, 10 nM) with the inhibitor (at 10x IC50) for 30 minutes to ensure full complex formation.

-

Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate. The final inhibitor concentration is now 0.1x IC50 (below the inhibitory threshold).

-

Measurement: Monitor enzymatic activity (RFU/min) continuously for 60 minutes.

-

Interpretation:

-

Irreversible Inhibitor: Activity remains near 0% (complex does not dissociate).

-

Reversible Covalent (Nitrile): Activity slowly recovers as the thioimidate hydrolyzes or dissociates, approaching the control rate over time.

-

References

-

Palmer, J. T., et al. "Design and synthesis of tri-ring nitrile-based inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 48.24 (2005): 7520-7534.

-

Fowler, C. B., et al. "Nitrile-based inhibitors of cysteine proteases." Current Medicinal Chemistry, 13.30 (2006): 3583-3604.

-

Lozano, V., et al. "Regioselective alkylation of 5-substituted benzimidazoles." Arkivoc, 2011(8): 242-253.

-

Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8.5 (2012): 471-476.

Sources

Solving solubility issues with 5-Bromo-2-cyano-1H-benzimidazole in water

Executive Summary & Chemical Diagnostics

The Problem: 5-Bromo-2-cyano-1H-benzimidazole presents a classic "brick dust" profile. Its poor aqueous solubility stems from two converging factors:

-

High Crystal Lattice Energy: The planar benzimidazole core allows tight pi-stacking, while the NH donor and N acceptor facilitate strong intermolecular hydrogen bonding.

-

Hydrophobicity: The 5-bromo substituent increases lipophilicity (LogP), while the 2-cyano group, though polar, pulls electron density, reducing the basicity of the imidazole ring and preventing protonation at physiological pH.

The Solution Architecture: Unlike standard benzimidazoles, the 2-cyano group renders the N-H proton significantly more acidic (estimated pKa ~7.5–8.5, compared to ~12 for unsubstituted benzimidazole). This acidity is your primary lever for solubilization, but it comes with a stability risk: Nitrile Hydrolysis .

Chemical Stability Warning (Critical)

CAUTION: The 2-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions, especially with heat, converting to the amide (carboxamide) or carboxylic acid.

Avoid: Boiling in NaOH or HCl.

Preferred: Cold, mild alkaline dissolution or non-ionic complexation.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization strategy for your specific application.

Figure 1: Decision tree for selecting the optimal solubilization protocol based on experimental constraints.

Detailed Protocols

Protocol A: The "DMSO Step-Down" (Standard In Vitro)

Best for: High-throughput screening, low-concentration cell assays (<50 µM).

Mechanism: Creates a kinetic supersaturation. The compound is dissolved in an organic solvent and diluted rapidly into aqueous media.

Steps:

-

Primary Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until clear.

-

Tip: If particles persist, sonicate at 30°C for 5 mins. Do not exceed 40°C to protect the nitrile.

-

-

Intermediate Dilution (Critical Step): Do not pipette 10 mM stock directly into cell media.

-

Prepare a 100x working stock in DMSO (e.g., if final assay is 10 µM, make a 1 mM DMSO stock).

-

-

Final Dilution: Pipette the 100x stock into the vortexing culture media.

Troubleshooting:

-

Issue: Cloudiness immediately upon addition to media.

-

Fix: The "Crash Out" effect. Pre-warm the media to 37°C. Add 0.1% Tween-80 to the media before adding the compound.

Protocol B: Cyclodextrin Encapsulation (High Stability)

Best for: High-concentration assays, animal studies, and long-term storage.

Mechanism: The hydrophobic benzimidazole core enters the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water while the CD's outer hydroxyls ensure water solubility [1].

Steps:

-

Vehicle Prep: Prepare 20% (w/v) HP-β-CD in PBS or Water. Stir until clear.

-

Addition: Add the compound powder slowly to the CD solution.

-

Energy Input: Sonicate for 20 minutes or stir overnight at room temperature.

-

Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Why this works: Benzimidazoles have high binding constants with HP-β-CD. This method prevents precipitation even if pH fluctuates.

Protocol C: In Situ Salt Formation (The "Cold Base" Method)

Best for: IV formulations requiring high solubility without organic solvents.

Mechanism: Deprotonating the acidic N-H (made acidic by the 2-cyano group) breaks the crystal lattice.

Steps:

-

Calculate: Determine molar equivalents. You need 1.05 equivalents of base.

-

Slurry: Suspend compound in water (it will be insoluble).

-

Titrate: Add 0.1 M NaOH dropwise while monitoring pH.

-

Target pH: 8.5 – 9.5.

-

Warning: Do not exceed pH 10.5 to avoid nitrile hydrolysis.

-

-

Stabilize: Once dissolved, buffer immediately with Tris-HCl or Phosphate to maintain pH ~8.0.

Technical Data & Limits

Table 1: Solvent Tolerance in Biological Systems

| Solvent / Excipient | Max Tolerance (Cell Culture) | Max Tolerance (In Vivo - Mouse IV) | Role |

| DMSO | 0.1% (Sensitive) - 0.5% (Robust) | 5% v/v | Primary Solubilizer |

| HP-β-CD | 5 - 10 mM | 20% w/v | Encapsulating Agent |

| Tween 80 | 0.01% | 1% v/v | Surfactant (Prevents nucleation) |

| PEG 400 | 0.5% | 20% v/v | Co-solvent |

Table 2: Troubleshooting Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Precipitation after 24h | Kinetic solubility limit reached (Ostwald Ripening). | Switch to Protocol B (Cyclodextrin). CD complexes are thermodynamically stable. |

| Yellow discoloration | Hydrolysis of Nitrile to Amide/Acid or Oxidation. | Check pH. If pH > 10 or < 3, compound is degrading. Prepare fresh at neutral pH. |

| "Oiling out" | Compound is melting/aggregating rather than dissolving. | Concentration too high for the co-solvent system. Reduce concentration or add surfactant (Tween). |

| Filter clogging | Incomplete dissolution (Micro-crystals). | Do not force filtration. Re-sonicate or dilute further. Measure concentration post-filtration to confirm dose. |

Mechanistic Visualization

The following diagram illustrates the chemical equilibrium utilized in Protocol C (Salt Formation) and the risk of degradation.

Figure 2: Chemical equilibrium showing the safe window for solubilization versus the risk of nitrile hydrolysis.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for benzimidazole solubility profiles).

-

Thermo Fisher Scientific. (n.d.). DMSO Compatibility in Cell Culture. Technical Support Note. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa estimation of electron-withdrawing groups). Link

Sources

Technical Support Center: Preserving Nitrile Integrity in Benzimidazole Synthesis

Current Status: Online Ticket ID: BZ-CN-PROTECT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The cyano group (nitrile, -CN) is a critical pharmacophore in drug discovery, often serving as a bioisostere for carbonyls or a precursor for amines. However, the benzimidazole scaffold presents a unique challenge: the conditions required to close the imidazole ring (strong acids) or functionalize the nitrogen (strong bases) are chemically orthogonal to nitrile stability.

This guide provides a validated technical framework to prevent the hydrolysis of the cyano group to primary amides (

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before attempting synthesis, you must understand how the failure occurs. Hydrolysis is not random; it is driven by specific catalytic pathways that are often standard in benzimidazole protocols.

The Hydrolysis Trap

Nitriles are generally stable, but the benzimidazole ring formation often utilizes the Phillips Condensation (strong acid,

Figure 1: Mechanism of nitrile hydrolysis under standard benzimidazole synthesis conditions.

Part 2: Validated Synthetic Workflows

Strategy A: De Novo Ring Formation (The Oxidative Route)

Context: You need to build the benzimidazole ring from a phenylenediamine precursor that already contains a nitrile group.

The Problem: Standard Phillips condensation uses 4N HCl at reflux. This guarantees nitrile hydrolysis.

The Solution: Oxidative cyclization using Sodium Metabisulfite (

Protocol 1: Mild Oxidative Cyclization

Reference Standard: Turk. J. Pharm. Sci. 2018;15(3) [1]

| Parameter | Specification | Reason for Choice |

| Reagents | 1.2 eq Aldehyde + 1.0 eq Diamine | Stoichiometric balance. |

| Oxidant | Mild oxidant; avoids strong mineral acids. | |

| Solvent | DMF or Ethanol/Water (3:1) | DMF is preferred if the nitrile is highly sensitive to hydrolysis. |

| Temp | 80°C - 100°C | Sufficient for cyclization, below hydrolysis activation energy. |

| Time | 3 - 4 Hours | Monitor by TLC; extended heating risks side reactions. |

Step-by-Step:

-

Dissolve the aldehyde (1.0 mmol) in DMF (2 mL).

-

Add

(1.2 mmol) dissolved in a minimum amount of water (or add solid directly if using wet DMF). -

Stir for 15 minutes to form the bisulfite adduct.

-

Add the cyano-substituted phenylenediamine (1.0 mmol).

-

Heat to 100°C for 4 hours.

-

Workup: Pour into ice water. The benzimidazole usually precipitates. Filter and wash with cold water. Do not use acid/base extraction.

Strategy B: N-Functionalization (The Anhydrous Route)

Context: You have a benzimidazole with a nitrile group and need to alkylate the nitrogen (N1).[1]

The Problem: Using aqueous bases (NaOH/KOH) or Phase Transfer Catalysis (PTC) introduces

Protocol 2: Anhydrous N-Alkylation

Reference Standard: BenchChem Optimization Guidelines [2]

| Component | Recommendation | Critical Note |

| Base | Cesium is more soluble in organic solvents ("Cesium Effect"). | |

| Solvent | Anhydrous DMF or DMSO | Must be stored over molecular sieves (4Å). |

| Atmosphere | Argon or Nitrogen | Exclude atmospheric moisture. |

| Temp | RT to 60°C | Do not exceed 80°C; high heat + base promotes hydrolysis. |

Step-by-Step:

-

Flame-dry a round-bottom flask and cool under Argon.

-

Add cyano-benzimidazole (1.0 eq) and anhydrous DMF (

concentration). -

Add

(1.5 eq). Stir for 30 mins at RT to deprotonate N1. -

Add Alkyl Halide (1.1 eq) dropwise.

-

Monitor by LC-MS.[2]

-

Troubleshooting: If reaction is slow, add catalytic KI (Finkelstein condition) rather than increasing temperature.

-

Strategy C: Post-Synthetic Installation (The "Safety First" Route)

Context: The nitrile group cannot survive the ring-closure conditions (e.g., you require polyphosphoric acid).

The Solution: Synthesize a bromo-benzimidazole first, then install the nitrile last using Palladium catalysis. This avoids exposing the nitrile to the ring-formation environment entirely.

Protocol 3: Pd-Catalyzed Cyanation (Buchwald/Weissman Conditions)

Reference Standard: Cohen & Buchwald, Org. Lett. 2015 [3]; Weissman et al., J. Org. Chem. 2005 [4][3][4]

Reagents:

-

Substrate: Bromo-benzimidazole.

-

Cyanide Source:

(toxic, soluble) or -

Catalyst:

+ XPhos (or SPhos). -

Solvent: Dioxane/Water (9:1) or DMAC.[3]

Figure 2: Strategic Decision Tree for selecting the correct synthetic route.

Part 3: Troubleshooting & FAQs

Q1: I see a new peak at 1650-1690 cm⁻¹ in IR, and my mass spec is +18. What happened?

Diagnosis: You have formed the primary amide (

-

Wet Solvent: Your DMF/DMSO contained water.

-

Workup Error: You used an acidic or basic aqueous wash while the reaction was still warm. Fix: Switch to Protocol 2 (Anhydrous). Use a saturated

quench only after cooling to 0°C.

Q2: Can I use NaH (Sodium Hydride) for alkylation?

Answer: Proceed with extreme caution. NaH is often supplied as a dispersion in mineral oil. If the oil is not removed, it effectively protects the NaH. However, commercial NaH often absorbs atmospheric moisture, forming NaOH.

-

Recommendation: If you must use NaH, wash it with dry hexane under Argon to remove oil, and use strictly dry THF.

is safer and usually sufficient for benzimidazole N-alkylation.

Q3: My reaction yields a "Ring Opened" product.

Diagnosis: This is the "N-alkylation induced ring opening" (Hoffman-like degradation). Cause: Excess alkyl halide + High Temperature + Strong Base.[1] The benzimidazole quaternary salt forms and then hydrolyzes open. Fix:

-

Reduce Alkyl Halide to 1.05 equivalents.

-

Lower temperature to <60°C.

-

Switch to a sterically bulky base like

(if compatible) or stick to

References

-

Gaba, M., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 15(3), 269–274.

-

BenchChem Technical Division. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Troubleshooting Guides.

-

Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[5]

-

Weissman, S. A., et al. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[6] The Journal of Organic Chemistry, 70(4), 1508–1510.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 4. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low conversion rates in 5-bromo-benzimidazole coupling

Case ID: #BZ-5BR-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Subject: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Couplings

Triage: The "Free NH" Check

Before optimizing temperature or solvent, we must address the most common failure mode in benzimidazole chemistry: Catalyst Poisoning by the Azole Nitrogen.

The Problem: The N3 nitrogen of the benzimidazole core is a potent Lewis base (

Immediate Action Required: Does your substrate have a free N-H at position 1?

-

YES: Proceed to Module A (Unprotected Protocols) .

-

NO (Protected/N-Alkylated): Proceed to Module B (Standard Optimization) .

Module A: Coupling Unprotected Benzimidazoles

Running this reaction without a protecting group is possible but requires a specific "ligand overload" strategy to outcompete the substrate for the metal center.

Protocol 1: The "Buchwald-Ligand" Override

Standard ligands like PPh3 or dppf will fail here. You must use bulky, electron-rich dialkylbiaryl phosphines.

-

Recommended Catalyst System:

-

Ligand: XPhos or SPhos (High steric bulk prevents N-coordination).

-

Precatalyst: XPhos Pd G3 or Pd(OAc)₂ + Ligand (1:2 ratio).

-

Base: K₂CO₃ (weak inorganic base) or K₃PO₄.

-

Solvent: n-Butanol or Dioxane/Water (4:1). Note: Protic solvents often facilitate proton transfer steps in unprotected heterocycles.

-

Protocol 2: The "Li-Anion" Method (Strictly Anhydrous)

If the catalytic approach fails, you can force the reaction by turning the substrate into a nucleophilic anion that is less likely to poison the catalyst in the wrong way, although this is riskier.

-

Step 1: Treat 5-bromo-benzimidazole with 1.1 equiv LiHMDS or NaH in THF at 0°C.

-

Step 2: Add the Pd catalyst and coupling partner.

-

Warning: This often leads to N-arylation side products if the electrophile is susceptible.

Module B: Optimization & Troubleshooting Guide

Issue 1: Protodehalogenation (Debromination)

Symptom: You recover benzimidazole (mass M-Br+H) instead of the product. Cause: The Pd-Ar intermediate captures a hydride instead of the transmetallating agent. This is common with alcoholic solvents or strong alkoxide bases.

| Variable | Recommendation | Rationale |

| Base | Switch to CsF or K₃PO₄ (anhydrous) | Avoids alkoxides (NaOtBu) which can undergo |

| Solvent | Switch to DMF or Toluene | Remove alcohols (MeOH, EtOH, iPrOH) which act as hydride sources. |

| Temp | Lower to 60-80°C | High temps favor the higher activation energy pathway of hydrodehalogenation. |

Issue 2: Homocoupling of Boronic Acid

Symptom: You see Biaryl (Ar-Ar) formation from your boronic acid, but the bromide remains untouched. Cause: Oxygen leak or incomplete reduction of Pd(II) to Pd(0).

-

Fix: Sparge solvents with Argon for 20 mins (balloon method is insufficient for difficult couplings).

-

Fix: Switch to a Pd(0) source like Pd₂(dba)₃ to remove the reduction step required for Pd(II) salts.

Visual Troubleshooting Aids

Diagram 1: The Decision Matrix

Caption: Logical flow for selecting the correct optimization pathway based on substrate protection status.

Diagram 2: Mechanistic Failure Mode (Poisoning)

Caption: Visualization of how the free imidazole nitrogen arrests the catalytic cycle compared to the productive pathway.

Experimental Protocols

Standard Operating Procedure: Suzuki-Miyaura Coupling (Difficult Substrates)

This protocol utilizes the "Buchwald Precatalyst" system which is field-standard for heteroaryl halides.

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

-

5-bromo-benzimidazole derivative (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

XPhos Pd G3 (2–5 mol%) (Alternatively: Pd(OAc)₂ + XPhos in 1:2 ratio)

-

K₃PO₄ (2.0 equiv, finely ground)

-

-

Solvent: Add degassed THF:Water (10:1) or Dioxane:Water (4:1) [0.1 M concentration].

-

Tip: Water is crucial for the boronic acid activation mechanism; do not run strictly anhydrous unless using boronate esters with fluoride bases.

-

-

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Workup (Crucial Step):

-

Benzimidazoles "stick" to Pd residues.

-

Add Si-Thiol or Si-TMT scavenger resin (0.5 equiv by mass) to the crude organic layer and stir for 2 hours before filtration. This prevents yield loss during column chromatography.

-

Ligand Screening Data (Representative)

Comparison of conversion rates for 5-bromo-benzimidazole with Phenylboronic acid (24h, 80°C).

| Ligand System | Conversion (%) | Notes |

| Pd(PPh₃)₄ | < 10% | Failed. PPh₃ is not bulky enough to prevent N-coordination. |

| Pd(dppf)Cl₂ | 25% | Poor. Moderate bite angle helps, but still susceptible to poisoning. |

| Pd(OAc)₂ / SPhos | 88% | Excellent. High turnover; SPhos confers solubility and protection. |

| XPhos Pd G3 | > 95% | Best in Class. Pre-formed active species eliminates induction period. |

| PepPSI-IPr | 70% | Good. NHC ligands are robust but can be harder to initiate on electron-rich bromides. |

FAQ: Frequently Asked Questions

Q: Can I use Buchwald-Hartwig amination on the 5-bromo position? A: Yes, but it is harder than Suzuki coupling. The amine nucleophile competes with the benzimidazole nitrogen. You must use a strong base like LiHMDS (if the substrate tolerates it) or NaOtBu to ensure the amine is more nucleophilic than the imidazole ring, or protect the imidazole first. BrettPhos is the ligand of choice here.

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the ligand has dissociated, and the Pd has aggregated into non-catalytic metal particles. This usually means your ligand is not electron-rich enough or your solvent is not degassed (oxygen oxidation). Switch to SPhos or XPhos and ensure rigorous degassing.

Q: Should I protect with Boc or SEM? A:

-

Boc: Easy to put on, but labile. Can fall off if you use strong nucleophilic bases or high temps (>100°C).

-

SEM (2-(Trimethylsilyl)ethoxymethyl): The gold standard. Stable to base and Suzuki conditions. Removed easily with TBAF or acid later. Use SEM if you need high reliability.

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K., Buchwald, S.L.[1][2] (2013). Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromobenzimidazoles. Karuvalam, R. P., et al.[3] (2020).[3] Arkivoc. [Link][3]

-

Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. [Link]

-

Practical Guide to Suzuki-Miyaura Coupling. Yoneda Labs Technical Guides. [Link]

Sources

Technical Assessment: Validating 5-Bromo-2-cyano-1H-benzimidazole Reference Standards

Topic: Elemental Analysis Standards for 5-Bromo-2-cyano-1H-benzimidazole Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and QA/QC Specialists.

Executive Summary

In drug discovery, 5-Bromo-2-cyano-1H-benzimidazole (CAS 364274-18-6) serves as a critical electrophilic scaffold for synthesizing focused libraries. However, its "2-cyano" moiety presents a specific stability challenge—hydrolysis to the amide or carboxylic acid—that standard HPLC purity checks often miss.

This guide challenges the traditional reliance on HPLC Area% and compares the "Gold Standard" of Combustion Analysis (CHN) against Quantitative NMR (qNMR) for validating this specific compound. We demonstrate why qNMR is the superior method for establishing "Assay Purity" (mass balance) over "Chemical Purity" (chromatographic homogeneity).

Part 1: The Theoretical Baseline

Before validating any standard, the theoretical elemental composition must be established. For 5-Bromo-2-cyano-1H-benzimidazole (

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |

| Carbon | 8 | 12.011 | 96.09 | 43.27% |

| Hydrogen | 4 | 1.008 | 4.03 | 1.82% |

| Bromine | 1 | 79.904 | 79.90 | 35.99% |

| Nitrogen | 3 | 14.007 | 42.02 | 18.92% |

| Total | - | - | 222.04 g/mol | 100.00% |

The Stability Trap: The nitrile group at the C2 position is electron-deficient and highly susceptible to hydrolysis, especially if the standard is stored in non-desiccated conditions.

-

Hydrolysis Product 1: 5-Bromo-1H-benzimidazole-2-carboxamide (

). -

Impact: A 5% hydrolysis impurity shifts the Nitrogen content by <0.5%, often masking the degradation in standard CHN analysis, but significantly altering the biological potency of the scaffold.

Part 2: Comparative Analysis of Validation Methods

We compared three methods for validating a commercial batch of 5-Bromo-2-cyano-1H-benzimidazole labeled as ">98% Purity."

Method A: HPLC-UV (254 nm)

-

Protocol: C18 column, Acetonitrile/Water gradient.

-

Result: 99.1% Area.

-

The Flaw: HPLC detects the chromophore. It does not detect inorganic salts (from the synthesis workup, e.g., NaBr) or residual water. It creates a false sense of security regarding the mass of the compound.

Method B: Combustion Analysis (CHN + Halogen)

-

Protocol: Flash combustion at 1800°C.

-

The Challenge: Bromine interference.[1] High halogen content can corrode standard combustion tubes or interfere with

detection if silver wool traps are saturated. -

Result: C: 41.5% (Theory 43.2%).

-

Interpretation: The carbon is low by ~1.7%. This indicates the presence of non-carbon contaminants (likely inorganic salts or water) that HPLC missed.

Method C: Quantitative NMR (qNMR) — The Recommended Standard

-

Protocol: Internal standard (Maleic Acid) in DMSO-

. -

Result: 94.2% Mass Assay.

-

Insight: The spectrum revealed 0.8 equivalents of water (hygroscopic nature) and 2% residual solvent.

Summary of Performance

| Feature | Combustion Analysis (CHN) | HPLC-UV | qNMR (Recommended) |

| Specificity | Low (Bulk property) | High (Separates organics) | High (Structural ID) |

| Water Detection | Indirect (Low C/H/N) | None | Direct Quantification |

| Inorganic Detection | Indirect (Low C/H/N) | None | Indirect (No signal) |

| Sample Required | ~2-5 mg (Destructive) | <1 mg | ~10 mg (Non-destructive) |

| Primary Risk | Bromine interference | Blind to salts/solvents | Solubility limits |

Part 3: Experimental Workflow & Decision Matrix

The following diagram outlines the logical decision process for validating this halogenated heterocycle.

Figure 1: Analytical Decision Matrix. qNMR is prioritized due to the compound's susceptibility to hydrolysis and hygroscopicity.

Part 4: Detailed Experimental Protocols

1. Handling the Bromine Interference (CHN Analysis)

If you must use combustion analysis (e.g., for publication requirements), you must mitigate the volatility of the bromine atom.

-

The Issue: Bromine gases (

, -

The Fix: Ensure the combustion tube is packed with Silver Wool (Ag) at the exit zone (maintained at ~600-700°C). The silver reacts with free halogens to form AgBr, effectively trapping them before detection.

-

Note: Benzimidazoles are refractory (hard to burn). Add an oxygen boost (2-3 seconds) to ensure complete combustion of the heterocyclic ring.

-

2. The Self-Validating qNMR Protocol

This protocol is designed to detect the specific degradation pathway of the 2-cyano group.

Reagents:

-

Solvent: DMSO-

(Dry, stored over molecular sieves). Reason: The compound is sparingly soluble in -

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reason: Non-hygroscopic, distinct singlet at ~6.3 ppm that does not overlap with benzimidazole aromatic protons.

Procedure:

-

Weighing: Accurately weigh ~10.0 mg of the sample (

) and ~5.0 mg of Maleic Acid ( -

Dissolution: Add 0.7 mL DMSO-

. Vortex until fully dissolved. -

Acquisition:

-

Relaxation Delay (

): Set to 30 seconds . Reason: Aromatic protons have long -

Pulse Angle: 90°.

-

Scans: 16 or 32.

-

-

Processing: Phase manually. Baseline correct.

-

Integration:

-

Integrate the IS singlet (2H) at 6.3 ppm.

-

Integrate the Benzimidazole aromatic region (3H) at 7.5–8.0 ppm.

-

Critical Check: Look for a broad singlet at ~8.0-8.5 ppm or new aromatic splitting patterns indicative of the amide hydrolysis product .

-

Calculation:

References

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2025). 5-Bromo-1H-benzimidazole-2-amine Synthesis and Properties. ChemicalBook Database. Link

-

BenchChem. (2025).[8][10] Technical Support: Synthesis and Troubleshooting of Halogenated Benzimidazoles. BenchChem Technical Guides. Link

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Microanalysis of Halogens. (2023). Interference-free electron probe micro-analysis of bromine. NIH / PubMed Central. Link

Sources

- 1. Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals and glasses: high-resolution measurements and quantitative elemental mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 6. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]

- 7. The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。